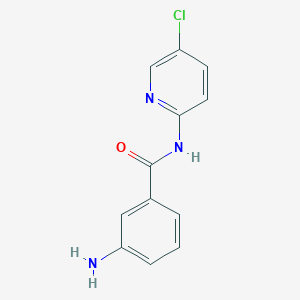

![molecular formula C9H15N3 B1519079 3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1177284-02-4](/img/structure/B1519079.png)

3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Vue d'ensemble

Description

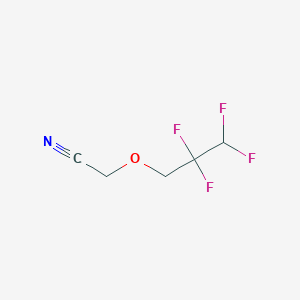

3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the linear formula C9H16N3Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound is in solid form .

Molecular Structure Analysis

The molecular structure of 3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be represented by the SMILES stringCC(C)C1=NNC2=C1CNCC2.Cl . This indicates that the compound contains a pyrazolo[4,3-c]pyridine core with an isopropyl group attached . Physical And Chemical Properties Analysis

The compound is a solid . It has a linear formula of C9H16N3Cl1 . Unfortunately, the sources do not provide more detailed physical and chemical properties such as density, melting point, or boiling point.Applications De Recherche Scientifique

Synthesis and Biomedical Applications

Pyrazolopyridines, including compounds structurally related to "3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine," are heterocyclic compounds known for their diverse biomedical applications. These compounds are synthesized through various methods, starting from either preformed pyrazole or pyridine. Their substituents at positions N1, C3, C4, C5, and C6 greatly influence their biological activity. Such compounds have found applications in antiallergic, anticancer, and antitumor activities, demonstrating significant potential in the development of new therapeutic agents (Donaire-Arias et al., 2022).

Material Science Applications

In the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs), pyrazolopyridine derivatives have been utilized as electron-transporting units. These compounds are key in constructing bipolar host materials for high-efficiency phosphorescent OLEDs. The versatility in their structure allows for the tuning of optoelectronic parameters, making them valuable in the design of devices with high current efficiency and low-efficiency roll-off. Their application extends to the fabrication of white OLEDs, showcasing the broad potential of pyrazolopyridine derivatives in advanced electronic and photonic technologies (Li et al., 2016).

Anticorrosive Properties

Pyrazolopyridine derivatives have also been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. Their synthesis and application demonstrate a significant reduction in corrosion rates, offering a promising avenue for the development of more efficient and environmentally friendly anticorrosive agents. Such research underscores the compound's versatility, not only in biomedical and materials science applications but also in industrial applications, where corrosion resistance is critical (Dandia et al., 2013).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (harmful if swallowed), H317 (may cause an allergic skin reaction), and H319 (causes serious eye irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P280 (wear protective gloves/protective clothing/eye protection/face protection), P333 + P313 (if skin irritation or rash occurs: Get medical advice/attention), and P337 + P313 (if eye irritation persists: Get medical advice/attention) .

Mécanisme D'action

Target of Action

The primary target of 3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target for therapeutic intervention .

Mode of Action

3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine interacts with c-Met kinase, inhibiting its enzymatic activity . This inhibition disrupts the kinase’s normal function, leading to changes in cellular processes such as growth and migration .

Biochemical Pathways

The inhibition of c-Met kinase by 3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine affects several biochemical pathways. These include pathways involved in cell growth and survival, which are disrupted due to the reduced activity of the kinase .

Result of Action

The result of 3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine’s action is the inhibition of c-Met kinase activity, leading to decreased cellular growth and migration . This can potentially be beneficial in conditions where these processes are dysregulated, such as in certain types of cancer .

Propriétés

IUPAC Name |

3-propan-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-6(2)9-7-5-10-4-3-8(7)11-12-9/h6,10H,3-5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSMLHACCMACCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC2=C1CNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide](/img/structure/B1518997.png)

![2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1518999.png)

![2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1519002.png)

![3-[(4-Methylphenyl)amino]propanethioamide](/img/structure/B1519006.png)

![2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine](/img/structure/B1519009.png)

![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B1519012.png)

![3-[(Hexyloxy)methyl]aniline](/img/structure/B1519015.png)